Technical Guide: Synthesis of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate
Technical Guide: Synthesis of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate
The following technical guide details the synthesis pathway for Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate (CAS: 2089255-08-1 / Precursor CAS: 879214-82-1). This document is structured for research scientists and process chemists, focusing on the mechanistic rationale, scalability, and critical process parameters (CPPs) required for high-purity isolation.
Executive Strategy & Pathway Analysis
The synthesis of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate requires a strategy that balances ring construction efficiency with regioselective functionalization. A retrosynthetic analysis reveals two distinct phases:
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Phase I: De Novo Ring Construction. The 2-ethyl-3-carboxylate substitution pattern is best established during the ring-forming step. A modified Hantzsch Pyrrole Synthesis is selected over the Paal-Knorr method because it allows for the specific introduction of the 2-ethyl/3-ester motif while leaving the 4,5-positions unsubstituted, essential for subsequent functionalization.
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Phase II: Regioselective C-5 Formylation. With the pyrrole core established, the electrophilic aromatic substitution at the C-5 position is achieved via the Vilsmeier-Haack reaction . This method is preferred over Gattermann-Koch or Reimer-Tiemann due to its high selectivity for electron-rich heterocycles and mild conditions that preserve the ester functionality.
Pathway Visualization
Figure 1: Logical flow of the modified Hantzsch synthesis followed by Vilsmeier-Haack formylation.
Phase I: Synthesis of Methyl 2-ethyl-1H-pyrrole-3-carboxylate
The core challenge is ensuring the ethyl group is positioned at C-2 and the ester at C-3, while leaving C-4 and C-5 open. Standard Hantzsch conditions using chloroacetone would result in a methyl group at C-4 or C-5. Therefore, chloroacetaldehyde is the critical reagent to ensure the "northern" hemisphere of the pyrrole remains unsubstituted.
Materials
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Methyl 3-oxopentanoate: 1.0 equiv. (Provides C-2 and C-3)
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Chloroacetaldehyde (50% wt. in H2O): 1.1 equiv. (Provides C-4 and C-5)
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Ammonium Hydroxide (25% aq.): 2.5 equiv. (Nitrogen source)[1][2]
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Solvent: Water (Green chemistry approach) or Ethanol.
Experimental Protocol
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Enamine Formation: Charge a reaction vessel with Methyl 3-oxopentanoate (100 mmol) and water (150 mL). Cool to 0–5°C. Add Ammonium Hydroxide (250 mmol) dropwise over 20 minutes. Stir for 1 hour at 0°C. Observation: The solution may become turbid as the enamine forms.
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Cyclization: Add Chloroacetaldehyde (50% solution, 110 mmol) dropwise while maintaining the internal temperature below 10°C. This reaction is exothermic.
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Heating: Once addition is complete, warm the mixture to room temperature, then heat to 60–70°C for 2–3 hours. Mechanism: The enamine attacks the aldehyde of chloroacetaldehyde (or displaces the chloride, depending on pH/tautomer), followed by cyclization and dehydration.
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Workup: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.
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Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to yield off-white crystals.
Critical Process Parameter (CPP): Temperature control during Chloroacetaldehyde addition is vital. Exceeding 10°C promotes polymerization of the aldehyde, leading to tar formation and lower yields.
Phase II: Vilsmeier-Haack Formylation
With the electron-rich pyrrole core synthesized, the next step is introducing the aldehyde at the C-5 position. The C-3 ester deactivates the ring slightly, but the pyrrole nitrogen's lone pair ensures sufficient nucleophilicity at C-5 (the alpha position). C-4 (beta) is significantly less reactive.
Materials
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Methyl 2-ethyl-1H-pyrrole-3-carboxylate (Precursor): 1.0 equiv.
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Phosphorus Oxychloride (POCl3): 1.2 equiv.
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N,N-Dimethylformamide (DMF): 5.0 equiv. (Reagent and Solvent)[1][3][5][6][7]
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Solvent: DCM or 1,2-Dichloroethane (optional, if DMF volume is reduced).
Experimental Protocol
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Vilsmeier Reagent Preparation: In a dry flask under inert atmosphere (N2/Ar), cool DMF (5.0 equiv) to 0°C. Add POCl3 (1.2 equiv) dropwise. Stir for 30 minutes at 0°C. Observation: The solution will turn faint yellow/orange, indicating the formation of the chloroiminium ion.
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Substrate Addition: Dissolve the Precursor (from Phase I) in a minimum amount of DMF or DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.
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Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The spot for the starting material should disappear, replaced by a more polar spot.
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Hydrolysis: The intermediate is an iminium salt. Pour the reaction mixture carefully into a slurry of Ice and Sodium Acetate (3.0 equiv). Caution: Exothermic. Stir vigorously for 1 hour. The pH should be adjusted to ~7–8 using saturated Na2CO3 if necessary.
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Isolation: The product typically precipitates as a solid upon hydrolysis. Filter and wash with water. If no precipitate forms, extract with Ethyl Acetate.
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Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexane).
Quantitative Data Summary
| Parameter | Phase I (Ring Formation) | Phase II (Formylation) |
| Limiting Reagent | Methyl 3-oxopentanoate | Pyrrole Precursor |
| Key Reagent | Chloroacetaldehyde | POCl3 / DMF |
| Temperature | 0°C | 0°C |
| Typical Yield | 60–75% | 80–90% |
| Appearance | Off-white/Tan Solid | White/Pale Yellow Solid |
| Key Impurity | Polymerized aldehyde (dark tar) | Unreacted SM, Regioisomer (<5%) |
Analytical Validation
To validate the synthesis, the following spectral characteristics should be observed for Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate :
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1H NMR (DMSO-d6 or CDCl3):
- ~9.5–10.0 ppm (s, 1H): Aldehyde -CHO (Distinctive diagnostic signal).
- ~12.0 ppm (br s, 1H): Pyrrole -NH .
- ~7.2–7.5 ppm (d/s, 1H): C-4 Aromatic Proton (Only one aromatic proton remains).
- ~3.8 ppm (s, 3H): Methyl Ester (-OCH3) .
- ~2.8–3.0 ppm (q, 2H): Ethyl -CH2- .
- ~1.2 ppm (t, 3H): Ethyl -CH3 .
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IR Spectroscopy:
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Strong band at ~1650–1660 cm⁻¹ (Aldehyde C=O).
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Strong band at ~1700 cm⁻¹ (Ester C=O).
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Broad band at ~3200–3300 cm⁻¹ (N-H stretch).
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Troubleshooting & Optimization
Issue: Low Yield in Phase I (Tars/Oils)
Root Cause: Polymerization of chloroacetaldehyde or uncontrolled exotherm. Solution: Ensure the temperature is strictly kept <10°C during the addition. Use fresh chloroacetaldehyde or generate it in situ from the diethyl acetal using acid hydrolysis immediately before use.
Issue: Incomplete Formylation (Phase II)
Root Cause: Moisture in DMF or degraded POCl3. Solution: Distill DMF over CaH2 before use. Ensure POCl3 is clear and colorless. If reaction stalls, heat gently to 40°C, but monitor for decomposition.
Issue: Regioselectivity Concerns
Validation: The C-5 position is electronically favored. However, if steric bulk at C-2 (ethyl) is significant, minor C-4 formylation might occur. This is rare for pyrroles with C-3 esters, as the beta-position (C-4) is deactivated by the adjacent electron-withdrawing ester. 1H NMR will confirm a single aromatic peak; a mixture would show two distinct aromatic signals.
References
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Hantzsch Pyrrole Synthesis: Trautwein, A. W., & Süssmuth, R. D. (2005). "A Multicomponent Hantzsch Pyrrole Synthesis." Chemistry – A European Journal, 11(22), 6614-6624.
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Vilsmeier-Haack Reaction: Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, 2, 777-794.
- Pyrrole Functionalization: Banfield, S. C., et al. (2007). "Pyrrole synthesis and functionalization for porphyrin formation.
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Precursor Analog Synthesis: Li, H., et al. (2008). "Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate." Acta Crystallographica Section E, E64, o1125.[8]
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Sunitinib Intermediate Chemistry: "Process for the preparation of Sunitinib and its intermediates." Patent WO2010010587A1. (Describes the general Vilsmeier formylation of 2,4-dialkyl-3-ester pyrroles).
Sources
- 1. scribd.com [scribd.com]
- 2. Ethyl 5-methyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethyl 5-methyl-1H-pyrrole-2-carboxylate | 3284-51-3 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
